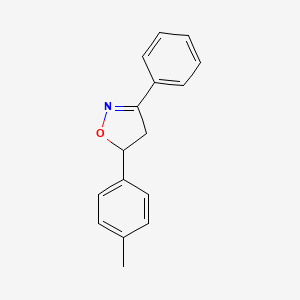

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl-

Description

Isoxazole derivatives are heterocyclic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom. The compound "Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl-" features a partially saturated isoxazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The dihydroisoxazole moiety (4,5-dihydro) introduces conformational rigidity, which can influence molecular packing in crystalline states and interactions in biological systems .

Properties

CAS No. |

20821-95-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |

InChI Key |

BRGWIFDBLRDAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with phenylacetylene in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to generate the nitrile oxide intermediate, which then undergoes cycloaddition to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Synthetic Methods for Dihydroisoxazole Derivatives

The synthesis of dihydroisoxazole derivatives involves diverse methodologies, often leveraging cycloaddition reactions and catalytic systems. Key approaches include:

Reaction Mechanisms and Functionalization

Dihydroisoxazoles undergo distinct chemical transformations, including:

Cycloaddition Reactions

The isoxazole ring forms via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. This reaction is catalyzed by bases (e.g., DBU) or acids, depending on the solvent system . For example:

-

DBU-catalyzed cycloaddition : Facilitates nitrile oxide-alkyne dipolar cycloaddition without metal catalysts .

-

Aqueous acidic conditions : Enables cycloaddition by stabilizing reactive intermediates .

Nucleophilic Substitution

The nitrogen atom in the isoxazole ring can participate in nucleophilic substitution, though specific examples for this compound are not explicitly detailed in the literature. General trends suggest substituents like methyl and phenyl groups influence reactivity.

Comparative Analysis of Substituent Effects

The structural substitutions in this compound (vs. analogs) influence reactivity and biological activity:

Research Findings and Trends

-

Green chemistry approaches : Ultrasound-assisted and DES-based methods highlight efforts to minimize environmental impact .

-

Quantum-chemical studies : Correlations between molecular geometry (e.g., charge distribution) and biological activity (e.g., immunosuppression) inform design .

-

Therapeutic potential : Structural analogs show promise in immunoregulation and inflammation, guiding further functionalization .

Scientific Research Applications

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is a heterocyclic compound with a molecular weight of approximately 241.3 g/mol. The isoxazole ring, a key feature of this compound, comprises a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This structural arrangement contributes to the compound's diverse biological activities and chemical reactivity. Research indicates that specific substituents on the isoxazole ring can modulate these biological activities, making them valuable in medicinal chemistry.

Biological Activities

Isoxazole derivatives are known for their significant biological activities. They exhibit antimicrobial properties, with some isoxazole compounds showing activity against various bacterial strains. Studies on the interactions of Isoxazole derivatives with biological targets are crucial for understanding their mechanisms of action and optimizing the design of new derivatives. These studies often focus on enzyme inhibition, receptor binding, and cell signaling pathways, helping to elucidate the therapeutic potential of isoxazoles.

Applications

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- has several applications:

- Medicinal Chemistry Isoxazole derivatives are used in medicinal chemistry for developing new drugs due to their diverse biological activities.

- Antimicrobial Research These compounds are valuable in antimicrobial research for their activity against various bacterial strains.

- Chemical Synthesis Isoxazoles serve as intermediates in synthesizing other complex molecules with desired properties.

Analgesic and Anti-inflammatory Activity

Various isoxazole derivatives have demonstrated analgesic and anti-inflammatory activities . For instance, compounds with chloro or bromo substitutions on the phenyl ring have exhibited significant anti-inflammatory activity and were more selective towards the COX-2 enzyme . Other synthesized isoxazoles have been evaluated for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters, and screened for anti-inflammatory activity using the carrageenan-induced paw edema method . Compounds with a C-3 Me substituent on the central isoxazoline ring have been found to be potent analgesics and selective towards COX-2 . Molecular modeling studies have shown that the S atom of sulfonylmethyl and the C-3 Me group are crucial for selective inhibition of COX-2 . A new series of isoxazoles has been evaluated for their COX inhibitory activity and selectivity, with some compounds identified as sub-micromolar selective COX-2 inhibitors .

Related Compounds

Mechanism of Action

The mechanism of action of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Packing

- Structural Differences : The substituent at position 5 is a 4-chlorophenyl group instead of a 4-methylphenyl group.

- Conformational Analysis: The 4-chlorophenyl group in the comparison compound lies nearly coplanar with the isoxazole ring (intersection angle: 7.16°), while the phenyl group at position 3 is oriented perpendicular (74.93°).

- Crystal Packing : Weak C–H⋯O/N hydrogen bonds dominate in the chlorophenyl derivative, forming layered structures. The methylphenyl analog may exhibit distinct packing due to reduced halogen bonding and increased hydrophobic interactions .

Comparison Compound 2: Isoxazole, 3-(diphenylmethyl)-4,5-dihydro-5-(2-methylphenoxy)- (CAS 89249-62-7)

- Structural Differences: The 3-position is substituted with a diphenylmethyl group, and position 5 carries a 2-methylphenoxy group.

- Physicochemical Properties: The diphenylmethyl group increases molecular weight (343.42 g/mol) and hydrophobicity compared to the target compound. The 2-methylphenoxy substituent introduces an ether linkage, enhancing solubility in polar aprotic solvents (e.g., dimethylformamide) compared to the target compound’s alkyl-phenyl group .

Data Tables

Table 1: Substituent Effects on Physical Properties

*Calculated based on molecular formula C₁₇H₁₇NO.

Table 2: Crystallographic Parameters

*Predicted based on isostructural analogs.

Biological Activity

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl is a heterocyclic compound that exhibits a range of biological activities due to its unique molecular structure. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and immunomodulatory effects, supported by relevant research findings and case studies.

Molecular Structure and Properties

The compound has a molecular formula of C17H17N2O and a molecular weight of approximately 241.3 g/mol. The isoxazole ring consists of a five-membered structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of phenyl and methyl substituents enhances its chemical reactivity and biological activity .

Antimicrobial Activity

Isoxazole derivatives have shown significant antimicrobial properties against various bacterial strains. A study demonstrated that certain isoxazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the isoxazole ring was found to enhance antibacterial activity, with compounds featuring methoxy and dimethylamino groups showing improved efficacy compared to standard drugs .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.40 µM |

| Compound B | Escherichia coli | 0.50 µM |

| Compound C | Pseudomonas aeruginosa | 0.60 µM |

Anticancer Activity

Research has indicated that isoxazole derivatives possess anticancer properties. For instance, certain compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. A notable study highlighted the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Selective Cytotoxicity

In a study involving various isoxazole derivatives, compound X was found to induce apoptosis in breast cancer cells with an IC50 value of 1.2 µM. This compound demonstrated a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent.

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunomodulatory effects. Some compounds exhibited strong immunosuppressive activities in vitro, affecting lymphocyte proliferation and cytokine production. For example, one study reported that a specific isoxazole derivative inhibited the production of TNF-α in human peripheral blood mononuclear cells (PBMCs), highlighting its potential use in treating autoimmune diseases .

Table 2: Immunomodulatory Effects of Isoxazole Derivatives

| Compound | Effect on Cytokine Production | IC50 (µM) |

|---|---|---|

| Compound D | TNF-α Inhibition | 0.95 |

| Compound E | IL-6 Suppression | 1.25 |

| Compound F | IL-10 Regulation | 0.85 |

Q & A

Q. What are the common synthetic routes for preparing 4,5-dihydroisoxazole derivatives, and how can their purity be verified?

- Methodological Answer : A widely used approach involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes. For example, nitrile oxides generated in situ from hydroxymoyl chlorides react with dipolarophiles under mild conditions to yield dihydroisoxazoles . Purity verification typically employs thin-layer chromatography (TLC) and spectroscopic techniques:

Q. How are the physicochemical properties of 4,5-dihydroisoxazole derivatives characterized?

- Methodological Answer : Key properties include solubility, density, and stability under varying conditions. Computational tools like ACD/Labs Software predict parameters such as:

Q. What in vitro assays are used for preliminary biological evaluation of these compounds?

- Methodological Answer : Antimicrobial activity is commonly assessed via:

- Broth Microdilution : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Agar Diffusion : Zone of inhibition measurements, with fluorophenylthio substituents showing enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How can synthetic yields of 4,5-dihydroisoxazole derivatives be optimized?

- Methodological Answer : Reaction conditions significantly influence yields. Key variables include:

Q. What structural features influence the biological activity of 4,5-dihydroisoxazole derivatives?

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Strategies include:

- Dose-Response Curves : Validate activity thresholds using multiple concentrations .

- Structural Analog Comparison : Test derivatives with incremental substituent changes (e.g., -OCH₃ vs. -NO₂) to isolate electronic/steric effects .

- Meta-Analysis : Cross-reference crystallographic data (e.g., CSD entries) to correlate conformation-activity relationships .

Data Contradiction Analysis

Q. Why do some 4,5-dihydroisoxazole derivatives show variable antimicrobial activity despite similar structures?

- Methodological Answer : Variations may stem from:

- Stereochemical Heterogeneity : Undefined stereocenters (e.g., at C4/C5) lead to diastereomers with differing bioactivity .

- Membrane Permeability : Lipophilicity differences (logP) alter cellular uptake. For example, methyl groups increase logP, enhancing Gram-negative bacterial inhibition .

- Target Specificity : Molecular docking studies suggest selective binding to bacterial enoyl-ACP reductase vs. human homologs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.